molecular formula C19H19N3O3S B2836140 3-(1-(2-(thiophen-3-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1903764-43-1

3-(1-(2-(thiophen-3-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2836140
CAS No.: 1903764-43-1
M. Wt: 369.44
InChI Key: PXSOYSFFKCWIQG-UHFFFAOYSA-N
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Description

3-(1-(2-(thiophen-3-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H19N3O3S and its molecular weight is 369.44. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the synthesis of compounds structurally related to 3-(1-(2-(thiophen-3-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione, with a focus on their potential antimicrobial properties. For example, a study by Prakash et al. (2011) involved the synthesis of a series of compounds through Knoevenagel condensation, which were then tested for their in vitro antibacterial and antifungal activities. These compounds exhibited significant antimicrobial properties, highlighting their potential in developing new antimicrobial agents Prakash et al., 2011.

Herbicidal Evaluation

Another area of application is in the development of herbicides. Wang et al. (2014) synthesized novel triketone-containing quinazoline-2,4-dione derivatives and evaluated their herbicidal activity. This research indicated that certain synthesized compounds showed promising herbicidal activity against a range of weeds, suggesting the potential of such chemical structures in agricultural applications Wang et al., 2014.

Anticancer Activity

Compounds with structural similarities to this compound have also been explored for their anticancer properties. A study by Kumar and Sharma (2022) focused on the synthesis of N-substituted indole derivatives, including thiazolidine-2,4-dione structures, and their evaluation for anticancer activity. This research highlights the potential therapeutic applications of such compounds in oncology Kumar & Sharma, 2022.

Binding Studies with Human Serum Albumin

Murugesan et al. (2017) conducted a study on novel dispiro piperazinyl-quinolinyl-thioxothiazolidin-2,4-dione derivatives, examining their binding ability with human serum albumin (HSA) through spectrofluorometric and molecular docking studies. This research contributes to understanding the interaction of such compounds with biological macromolecules, which is crucial for drug design and development Murugesan et al., 2017.

Properties

IUPAC Name

3-[1-(2-thiophen-3-ylacetyl)piperidin-4-yl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c23-17(11-13-7-10-26-12-13)21-8-5-14(6-9-21)22-18(24)15-3-1-2-4-16(15)20-19(22)25/h1-4,7,10,12,14H,5-6,8-9,11H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSOYSFFKCWIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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